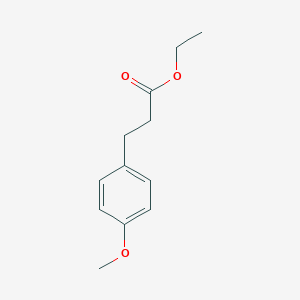

Ethyl 3-(4-methoxyphenyl)propanoate

描述

准备方法

合成路线和反应条件: 对甲氧基氢化肉桂酸乙酯可以通过酯化反应合成。一种常见的方法涉及在酸性催化剂(如硫酸)存在下,对甲氧基肉桂酸与乙醇反应。 反应通常在回流条件下进行,以确保完全转化 .

工业生产方法: 在工业环境中,该化合物可以通过各种提取技术从高良姜(Kaempferia galanga)的根茎中分离出来。 据报道,使用正己烷溶剂进行索氏提取可获得最高的提取效率 . 此外,已经开发出分子印迹聚合物技术来提高该化合物的分离产率和纯度 .

化学反应分析

反应类型: 对甲氧基氢化肉桂酸乙酯会发生多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸。

还原: 还原反应可以将酯基转化为醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化锂铝或硼氢化钠等还原剂。

主要产物:

氧化: 对甲氧基肉桂酸。

还原: 对甲氧基氢化肉桂醇。

科学研究应用

作用机制

对甲氧基氢化肉桂酸乙酯通过几个分子靶标和通路发挥作用:

相似化合物的比较

对甲氧基氢化肉桂酸乙酯可以与其他类似的化合物进行比较,例如:

对甲氧基肉桂酸乙酯: 结构相似,但甲氧基的位置不同。

对甲氧基肉桂酸: 对甲氧基氢化肉桂酸乙酯的羧酸类似物。

对甲氧基氢化肉桂醇: 对甲氧基氢化肉桂酸乙酯的还原形式

生物活性

Ethyl 3-(4-methoxyphenyl)propanoate, a compound with the molecular formula and a molecular weight of approximately 208.25 g/mol, has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and recent findings.

Chemical Structure and Properties

The compound features an ethyl ester functional group and a para-methoxyphenyl moiety, contributing to its lipophilicity and biological interactions. The presence of methoxy groups is known to enhance the compound's solubility and permeability across biological membranes, which is crucial for its pharmacological efficacy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Similar compounds in this class have shown effectiveness against various bacterial strains. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of related derivatives, demonstrating that such compounds can effectively neutralize free radicals, thereby potentially reducing oxidative stress-related damage in cells .

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to this compound. For example, compounds tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed promising cytotoxic effects, with higher potency observed against U-87 cells . This suggests that the compound may influence cancer cell viability through mechanisms that warrant further exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.

- Modulation of Signaling Pathways : Compounds with methoxy groups may interact with signaling pathways related to inflammation and cancer progression, such as the STAT3 pathway .

- Radical Scavenging : The antioxidant activity is likely due to the ability of the methoxy groups to donate electrons and stabilize free radicals .

Table: Summary of Biological Activities

| Activity Type | Related Compound | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Sulfanilamide | Enzyme inhibition assays | Effective against various bacterial strains |

| Antioxidant | Ascorbic Acid | DPPH radical scavenging | Higher antioxidant capacity compared to controls |

| Anticancer | MMPP | MTT assay | Cytotoxic effects on U-87 cells |

Notable Research Findings

- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity towards glioblastoma cells compared to normal cells, indicating potential for targeted cancer therapies .

- Inflammation Models : The compound has been evaluated in models of inflammation, showing significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases .

属性

IUPAC Name |

ethyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDTKZBFYSNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325042 | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22767-72-2 | |

| Record name | 22767-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。